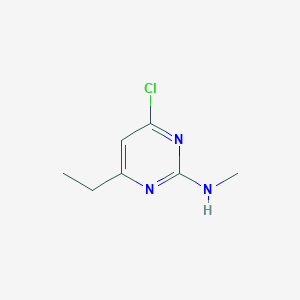

4-Chloro-6-ethyl-N-methylpyrimidin-2-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H10ClN3 |

|---|---|

Molecular Weight |

171.63 g/mol |

IUPAC Name |

4-chloro-6-ethyl-N-methylpyrimidin-2-amine |

InChI |

InChI=1S/C7H10ClN3/c1-3-5-4-6(8)11-7(9-2)10-5/h4H,3H2,1-2H3,(H,9,10,11) |

InChI Key |

OKCWSRYAULEKQS-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=NC(=N1)NC)Cl |

Origin of Product |

United States |

Overview of Pyrimidine Heterocycles in Academic Research

Pyrimidine (B1678525), a heterocyclic aromatic organic compound, is a cornerstone of medicinal chemistry and drug discovery. numberanalytics.com Its structure, a six-membered ring with two nitrogen atoms at positions 1 and 3, is a key component of essential biological molecules, including the nucleobases cytosine, thymine, and uracil, which are fundamental to the structure of DNA and RNA. numberanalytics.comresearchgate.net This inherent biological relevance makes pyrimidine derivatives readily interactive with enzymes and other cellular components. nih.gov

The versatility of the pyrimidine ring allows for functionalization at various positions, leading to a vast chemical space for exploration. numberanalytics.com Academic and industrial researchers have long been interested in pyrimidine scaffolds due to their association with a wide array of biological activities. nih.gov Pyrimidine derivatives have been successfully developed into drugs with applications as anticancer, antiviral, anti-inflammatory, antibacterial, and antihypertensive agents. nih.gov The continued evolution in the number and diversity of FDA-approved drugs containing the pyrimidine scaffold underscores its enduring importance in pharmaceutical research. nih.gov

The academic pursuit of novel pyrimidine-based compounds is driven by the need to address emerging health challenges, such as drug resistance. nih.gov The adaptability of the pyrimidine core allows for the design of new molecules that can interact with novel biological targets. nih.gov

The 2 Aminopyrimidine Scaffold: a Focus on Research Utility and Potential

Among the various classes of pyrimidine (B1678525) derivatives, the 2-aminopyrimidine (B69317) scaffold is of particular interest to the research community. This structural motif is a key feature in numerous biologically active compounds and approved pharmaceuticals. mdpi.com For instance, several anticancer drugs, including imatinib, palbociclib, ribociclib, and abemaciclib, incorporate the 2-aminopyrimidine core. mdpi.com

The research utility of the 2-aminopyrimidine scaffold stems from its ability to serve as a versatile building block in the synthesis of more complex heterocyclic systems. mdpi.com Furthermore, derivatives of 2-aminopyrimidine have demonstrated a broad spectrum of biological activities, including anticancer, antioxidant, antibacterial, antifungal, and antiviral properties. mdpi.com Recent research has also highlighted the potential of 2-aminopyrimidine derivatives as modulators of bacterial biofilm formation, which is a significant contributor to antibiotic resistance. nih.govrsc.org

The 2-aminopyrimidine structure is also a key pharmacophore in the development of kinase inhibitors, which are a major class of anticancer drugs. nih.gov The nitrogen atoms in the pyrimidine ring and the amino group can form crucial hydrogen bonds with amino acid residues in the hinge region of kinases. nih.gov

Specific Research Rationale for 4 Chloro 6 Ethyl N Methylpyrimidin 2 Amine

Retrosynthetic Analysis and Precursor Identification for this compound

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials, thereby designing a potential synthetic route. amazonaws.com For this compound, the analysis begins by identifying the most feasible bond disconnections, which are typically adjacent to heteroatoms or at key functional groups.

The primary disconnections for this molecule are at the carbon-chlorine bond (C-Cl) and the exocyclic carbon-nitrogen bonds of the pyrimidine ring. A logical retrosynthetic strategy would involve the sequential introduction of the substituents onto a pre-formed pyrimidine core. A highly plausible precursor is a dichlorinated pyrimidine, which allows for regioselective substitution.

Key Retrosynthetic Pathways and Precursors:

Pathway A: Substitution on a Dichloropyrimidine Core: This approach disconnects the C-N bond of the N-methylamino group and the C-C bond of the ethyl group. The synthesis would start from a commercially available or easily synthesized dichloropyrimidine.

Precursor 1: 2,4-Dichloro-6-ethylpyrimidine. This intermediate could undergo sequential nucleophilic aromatic substitution (SNAr), first with methylamine (B109427) at the more reactive C2 or C4 position, followed by the introduction of the second amino group. However, controlling regioselectivity between the C2 and C4 positions can be challenging.

Precursor 2: 4,6-Dichloro-N-methylpyrimidin-2-amine. A more controlled approach would start with a precursor where the 2-amino group is already in place. This compound could be synthesized and then undergo a regioselective reaction to introduce the ethyl group, followed by chlorination if necessary, or undergo nucleophilic substitution of one chlorine atom with an ethylating reagent.

Pathway B: Ring Formation Strategy: This pathway involves constructing the pyrimidine ring from acyclic precursors that already contain the required substituents.

Precursors: N-methylguanidine, a β-keto ester or equivalent carrying the ethyl group (e.g., ethyl 3-oxovalerate), and a chlorinating agent. The cyclocondensation of N-methylguanidine with the β-dicarbonyl compound would form a 2-(methylamino)-6-ethylpyrimidin-4-ol, which could then be chlorinated using an agent like phosphorus oxychloride (POCl₃) to yield the target molecule.

The following table summarizes the key precursors identified through retrosynthetic analysis.

| Precursor Name | Chemical Structure | Synthetic Role |

| 4,6-Dichloro-N-methylpyrimidin-2-amine | Cl-C1=NC(NC)=NC(Cl)=C1CC | Core structure for ethyl group introduction. |

| 2,4-Dichloro-6-ethylpyrimidine | Cl-C1=NC(Cl)=CC(CC)=N1 | Core structure for sequential amination. |

| N-methylguanidine | CN=C(N)N | Provides the N2 and N-methylamino fragments for ring formation. |

| Ethyl 3-oxovalerate | CCC(=O)CC(=O)OCC | Provides the C4, C5, C6, and ethyl fragments for ring formation. |

| Phosphorus oxychloride | O=P(Cl)(Cl)Cl | Chlorinating agent to convert a pyrimidinol to a chloropyrimidine. |

Synthetic Approaches to the 2-Aminopyrimidine Core Structure

The 2-aminopyrimidine moiety is a fundamental scaffold in a vast number of biologically active compounds. ijpsjournal.commdpi.com Its synthesis is well-established, with several robust methods available for constructing the core ring system.

Cyclocondensation Reactions of Amidines and β-Dicarbonyl Compounds

The most traditional and widely used method for synthesizing the pyrimidine ring is the Principal Synthesis, which involves the cyclocondensation of a compound containing an amidine functional group with a β-dicarbonyl compound. ijpsjournal.com To form a 2-aminopyrimidine, guanidine (B92328) or its substituted derivatives are commonly employed as the amidine component.

The reaction proceeds by the condensation of the amidine with a 1,3-dielectrophile, such as a β-keto ester, β-diketone, or malonate derivative. For the synthesis of a core related to the target molecule, N-methylguanidine would react with a β-dicarbonyl compound like ethyl 3-oxovalerate. This reaction typically occurs under basic or acidic conditions and results in the formation of a substituted 2-aminopyrimidin-4-ol. Subsequent chlorination provides a versatile intermediate for further functionalization. researchgate.netchemicalbook.com Ultrasound irradiation has also been shown to promote the cyclocondensation of β-keto esters and amidines, leading to good to excellent yields of highly substituted 4-pyrimidinols. organic-chemistry.org

Multi-Component Reactions for Pyrimidine Synthesis

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product, minimizing waste and saving time. acs.orgfigshare.com Several MCRs have been developed for the synthesis of pyrimidines. mdpi.comresearchgate.net

For instance, a regioselective, iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and up to three different alcohols has been reported. organic-chemistry.orgacs.org This reaction proceeds through a sequence of condensation and dehydrogenation steps. acs.orgfigshare.com Another approach involves a three-component coupling reaction catalyzed by ZnCl₂, using enamines, triethyl orthoformate, and ammonium (B1175870) acetate (B1210297) to produce 4,5-disubstituted pyrimidines. organic-chemistry.org These MCRs offer a powerful and flexible means to generate diverse libraries of substituted pyrimidines, which could be adapted for the synthesis of the target compound's core structure.

Novel Catalyst Applications in Core Structure Formation

Recent advances in catalysis have provided new and improved methods for pyrimidine synthesis. Novel catalysts can offer higher yields, milder reaction conditions, and better selectivity.

Metal-Based Catalysts: Iridium and manganese pincer complexes have been shown to efficiently catalyze the multicomponent synthesis of pyrimidines from amidines and alcohols. organic-chemistry.orgacs.org Nickel complexes have also been used in dehydrogenative multicomponent coupling reactions of alcohols and amidines. mdpi.com Palladium catalysts are widely used in cross-coupling reactions to functionalize pyrimidine rings, such as in Buchwald-Hartwig amination to form N-aryl derivatives. mdpi.com

Nanocatalysts: The use of nanocatalysts in organic synthesis is a growing field. For example, Ni-doped TiO₂ nanoparticles have been used for the synthesis of 2-aryl-pyrido[2,3-d]pyrimidines. rsc.org These catalysts often exhibit high activity and can be easily recycled, making them suitable for green chemistry applications.

Organocatalysts: Aminopyrimidines themselves can serve as structural components in chiral organocatalysts for asymmetric synthesis, highlighting the versatility of this chemical class. ijpsjournal.com

The table below summarizes various catalytic systems used in pyrimidine synthesis.

| Catalyst Type | Example Catalyst | Reaction Type | Reference |

| Pincer Complex | PN₅P-Ir-pincer complexes | Multicomponent synthesis from amidines and alcohols | acs.org, organic-chemistry.org |

| Nickel Complex | Nickel(II) complexes | Dehydrogenative coupling of alcohols and amidines | mdpi.com |

| Nanocatalyst | Ni-doped TiO₂ nanoparticles | Synthesis of pyridopyrimidines | rsc.org |

| Palladium Catalyst | Dichlorobis(triphenylphosphine)Pd(II) | Buchwald-Hartwig amination | mdpi.com |

Stereoselective and Regioselective Synthesis Strategies for this compound

While the target molecule itself is achiral and thus stereoselectivity is not a concern in its direct synthesis, regioselectivity is of paramount importance. The precise placement of the chloro, ethyl, and N-methylamino groups on the pyrimidine ring is critical and presents a significant synthetic challenge.

The most common strategy to achieve regiocontrol is through the sequential nucleophilic aromatic substitution (SNAr) on a polychlorinated pyrimidine precursor. The reactivity of the different positions on the pyrimidine ring (C2, C4, C6) towards nucleophiles can vary significantly depending on the electronic effects of the other substituents.

In a precursor like 2,4,6-trichloropyrimidine, the C4 and C6 positions are generally more reactive towards nucleophilic attack than the C2 position. This allows for selective substitution at C4/C6. For a 4,6-dichloropyrimidine (B16783) derivative, the two chloro-substituted positions are equivalent unless another group on the ring directs the incoming nucleophile.

A plausible regioselective synthesis for this compound could involve the following steps:

Start with 2-amino-4,6-dichloropyrimidine. This is a common starting material. mdpi.com

N-methylation: The exocyclic amino group could be methylated first.

Regioselective Substitution: The resulting 4,6-dichloro-N-methylpyrimidin-2-amine would then be reacted with an ethylating nucleophile (e.g., an ethyl Grignard reagent in a cross-coupling reaction or another organometallic reagent). Controlling the reaction to achieve mono-substitution would be crucial. Alternatively, one chlorine could be selectively replaced by an ethoxy group, which could then be converted to an ethyl group. researchgate.net

Theoretical studies, such as DFT calculations, can provide insight into the regioselectivity of SNAr reactions on substituted pyrimidines by identifying the most electrophilic carbon atoms, as has been demonstrated for related quinazoline (B50416) systems. nih.gov

Functionalization and Derivatization of this compound

The structure of this compound offers several sites for further chemical modification, allowing for the creation of a diverse range of derivatives.

The most reactive site for functionalization is the chlorine atom at the C4 position. The pyrimidine ring is electron-deficient, which makes the C-Cl bond susceptible to nucleophilic aromatic substitution (SNAr). A wide variety of nucleophiles can be used to displace the chloride ion, leading to new derivatives.

Examples of Derivatization Reactions:

Amination: Reaction with primary or secondary amines can introduce new amino substituents at the C4 position. This is a common strategy for building libraries of potential drug candidates. mdpi.comnih.govresearchgate.net The reaction is often carried out in the presence of a base, such as triethylamine (B128534), and can sometimes be performed under solvent-free conditions. mdpi.comnih.gov

Alkoxylation/Aryloxylation: Reaction with alcohols or phenols in the presence of a base yields the corresponding 4-alkoxy or 4-aryloxy derivatives.

Thiolation: Reaction with thiols leads to the formation of 4-thioether derivatives.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings, can be used to form new carbon-carbon bonds at the C4 position, introducing alkyl, aryl, or alkynyl groups.

The exocyclic N-methylamino group also provides a handle for derivatization, such as acylation or further alkylation, although these reactions might require more forcing conditions compared to the facile SNAr at the C4 position.

Modifications at the Chloro Position (C-4)

The chlorine atom at the C-4 position of the pyrimidine ring is highly susceptible to nucleophilic aromatic substitution (SNAr), making it a primary site for molecular diversification. This reactivity is enhanced by the electron-withdrawing nature of the two ring nitrogen atoms.

Nucleophilic Aromatic Substitution (SNAr)

A common transformation involves the displacement of the C-4 chloro group by various nucleophiles, such as amines, alcohols, and thiols. For instance, reactions with primary and secondary amines can be facilitated under thermal conditions or with acid catalysis. researchgate.netpreprints.orgnih.gov Studies on similar 4-chloropyrimidine (B154816) systems have shown that these reactions can proceed in a range of solvents, including water, alcohols, and DMF, with the choice of solvent and the presence of an acid or base catalyst often influencing the reaction rate and yield. researchgate.netnih.gov

Palladium-Catalyzed Cross-Coupling Reactions

Modern synthetic methods, such as palladium-catalyzed cross-coupling reactions, have significantly expanded the scope of modifications at the C-4 position.

Suzuki-Miyaura Coupling: This reaction enables the formation of a carbon-carbon bond by coupling the 4-chloropyrimidine with an organoboron reagent, typically an aryl or heteroaryl boronic acid. mdpi.comsemanticscholar.orgnih.govrsc.orgnih.gov The reaction is generally carried out in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or Pd(OAc)₂, a base (e.g., K₂CO₃, K₃PO₄), and a suitable solvent system like dioxane/water or toluene. These conditions facilitate the synthesis of a wide array of 4-aryl- or 4-heteroaryl-substituted pyrimidines.

Buchwald-Hartwig Amination: This powerful method allows for the formation of carbon-nitrogen bonds, coupling the 4-chloropyrimidine with a variety of primary and secondary amines, including anilines and heterocyclic amines. researchgate.netnih.gov The catalytic system typically consists of a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a phosphine (B1218219) ligand (e.g., Xantphos, BINAP), along with a base such as sodium tert-butoxide or cesium carbonate. This reaction is highly valued for its broad substrate scope and functional group tolerance.

| Reaction Type | Nucleophile/Coupling Partner | Catalyst/Reagents | Solvent | Typical Yield (%) |

|---|---|---|---|---|

| SNAr (Amination) | Primary/Secondary Amines | Acid or Base Catalysis | Ethanol, Water, DMF | 60-95 |

| Suzuki-Miyaura Coupling | Arylboronic Acids | Pd(PPh₃)₄, K₂CO₃ | Dioxane/Water | 70-90 |

| Buchwald-Hartwig Amination | Anilines | Pd₂(dba)₃, Xantphos, NaOtBu | Toluene | 75-95 |

Alkylation and Acylation of the Exocyclic Amine Nitrogen (N-2)

The exocyclic N-methylamino group at the C-2 position provides another handle for structural modification through alkylation and acylation reactions.

N-Alkylation

The secondary amine at the N-2 position can be further alkylated using various alkylating agents such as alkyl halides or sulfates. These reactions are typically carried out in the presence of a base to deprotonate the amine, thereby increasing its nucleophilicity. The choice of base and solvent is crucial to control the extent of alkylation and avoid potential side reactions.

N-Acylation

Acylation of the N-methylamino group can be readily achieved using acylating agents like acyl chlorides or anhydrides. oregonstate.edu These reactions usually proceed under basic conditions, often employing a non-nucleophilic base such as triethylamine or pyridine (B92270) to scavenge the acid byproduct. This transformation introduces an amide functionality, which can alter the electronic properties and hydrogen bonding capabilities of the molecule.

| Reaction Type | Reagent | Conditions | Product Functional Group |

|---|---|---|---|

| N-Alkylation | Alkyl Halide (e.g., CH₃I) | Base (e.g., NaH), DMF | Tertiary Amine |

| N-Acylation | Acyl Chloride (e.g., CH₃COCl) | Base (e.g., Et₃N), CH₂Cl₂ | Amide |

Substituent Variations at the Ethyl Position (C-6)

Modification of the ethyl group at the C-6 position is less straightforward than reactions at the C-4 or N-2 positions. However, functionalization can be achieved through reactions involving the α-carbon of the ethyl group.

One potential strategy is the deprotonation of the α-carbon using a strong base, such as an organolithium reagent (e.g., n-butyllithium or lithium diisopropylamide), to generate a carbanion. This nucleophilic species can then react with various electrophiles, allowing for the introduction of a range of functional groups. For instance, reaction with an aldehyde or ketone would lead to the formation of a secondary or tertiary alcohol, respectively. This approach, known as α-lithiation, has been successfully applied to other alkyl-substituted pyrimidines.

Post-Synthetic Transformations of the Pyrimidine Ring

Beyond the functional groups already present, the pyrimidine ring itself can undergo further transformations, although it is generally an electron-deficient system, making electrophilic substitution challenging.

Electrophilic Aromatic Substitution

Electrophilic substitution on the pyrimidine ring is generally difficult due to the deactivating effect of the nitrogen atoms. However, the presence of the electron-donating amino group at C-2 and the alkyl group at C-6 can activate the C-5 position towards electrophilic attack.

Halogenation: Bromination of aminopyrimidine derivatives has been shown to occur selectively at the C-5 position using reagents like N-bromosuccinimide (NBS) or bromine in acetic acid. fiu.eduresearchgate.net

Nitration: Nitration of aminopyrimidines can also be achieved at the C-5 position, typically using a mixture of nitric acid and sulfuric acid. google.comgoogle.com The reaction conditions need to be carefully controlled to avoid decomposition of the starting material.

Ring Transformations

Under certain conditions, the pyrimidine ring can undergo cleavage and rearrangement reactions. For instance, some N-alkylaminopyrimidines are known to undergo the Dimroth rearrangement, which involves the opening and subsequent re-closure of the pyrimidine ring, leading to an isomeric structure. This type of transformation is often observed under acidic or basic conditions.

| Reaction Type | Reagent | Position of Modification | Product |

|---|---|---|---|

| Bromination | N-Bromosuccinimide (NBS) | C-5 | 5-Bromo derivative |

| Nitration | HNO₃/H₂SO₄ | C-5 | 5-Nitro derivative |

Elucidation of Molecular Targets and Pathways

Enzyme Kinetic Studies with Pyrimidine Derivatives

Enzyme inhibition is a primary mechanism through which pyrimidine derivatives exert their biological effects. Kinetic studies have been instrumental in quantifying the potency and determining the mode of inhibition for various analogs. These studies typically involve measuring enzyme activity in the presence of varying concentrations of the inhibitor to determine key parameters such as the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ).

For instance, novel synthesized pyrimidine derivatives have been investigated for their inhibitory action against several metabolic enzymes. researchgate.netnih.gov These studies revealed potent inhibition of human carbonic anhydrase isoenzymes (hCA I and hCA II), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). researchgate.netnih.gov The Kᵢ values for these compounds were found to be in the nanomolar range, indicating high-affinity binding. researchgate.netnih.gov For example, Kᵢ values ranged from 39.16 ± 7.70 to 144.62 ± 26.98 nM against hCA I and from 18.21 ± 3.66 to 136.35 ± 21.48 nM against hCA II. nih.gov Similarly, potent inhibition was observed for AChE (Kᵢ values of 33.15 ± 4.85 to 52.98 ± 19.86 nM) and BChE (Kᵢ values of 31.96 ± 8.24 to 69.57 ± 21.27 nM). nih.gov

Further studies have demonstrated that pyrimidine derivatives can also inhibit other enzymes like glutathione (B108866) reductase (GR), a key enzyme in maintaining cellular redox balance. juniperpublishers.com For a series of pyrimidine compounds, Kᵢ values against GR were found to be in the low micromolar range (0.979±0.23 - 2.984±0.83 μM), with 4-amino-2,6-dichloropyrimidine (B161716) showing the most effective, noncompetitive inhibition. juniperpublishers.com The pyrimidine core is also a scaffold for potent kinase inhibitors, with derivatives showing inhibitory activity against Mer/c-Met dual kinases and various kinases implicated in neurodegeneration. mdpi.comacs.org

Table 1: Enzyme Inhibition Data for Selected Pyrimidine Derivatives

| Enzyme Target | Derivative Type | Inhibition Parameter | Value Range | Reference |

|---|---|---|---|---|

| Human Carbonic Anhydrase I (hCA I) | Novel Pyrimidine Derivatives | Kᵢ | 39.16 - 144.62 nM | nih.gov |

| Human Carbonic Anhydrase II (hCA II) | Novel Pyrimidine Derivatives | Kᵢ | 18.21 - 136.35 nM | nih.gov |

| Acetylcholinesterase (AChE) | Novel Pyrimidine Derivatives | Kᵢ | 33.15 - 52.98 nM | nih.gov |

| Butyrylcholinesterase (BChE) | Novel Pyrimidine Derivatives | Kᵢ | 31.96 - 69.57 nM | nih.gov |

| Glutathione Reductase (GR) | Substituted Pyrimidines | Kᵢ | 0.979 - 2.984 µM | juniperpublishers.com |

| Mer Kinase | 2-Substituted Aniline (B41778) Pyrimidine | IC₅₀ | 6.4 ± 1.8 nM | mdpi.com |

| c-Met Kinase | 2-Substituted Aniline Pyrimidine | IC₅₀ | 26.1 ± 7.7 nM | mdpi.com |

Receptor Binding Assays and Ligand-Protein Interaction Analysis

Beyond enzymes, G-protein coupled receptors (GPCRs) are significant targets for pyrimidine analogs. Radioligand binding assays are commonly employed to determine the affinity and selectivity of these compounds for various receptor subtypes. Such studies have identified pyrimidine derivatives as potent and selective antagonists for adenosine (B11128) receptors. nih.gov

Specifically, diaryl 2- or 4-amidopyrimidines have been synthesized and evaluated for their affinity at the four human adenosine receptor (hAR) subtypes (A₁, A₂ₐ, A₂ₑ, and A₃). nih.gov Some of these compounds demonstrated remarkable affinity, with Kᵢ values below 10 nM for the A₃ subtype, while showing no significant activity at the other subtypes. nih.gov Similarly, a series of thieno[2,3-d]pyrimidine (B153573) derivatives were evaluated, with some compounds showing selective binding for hA₂ₐ AR, while others displayed increased affinity and selectivity for hA₃ AR. nih.gov Molecular docking and dynamic simulation studies complement these binding assays by providing insights into the specific interactions between the ligand and the receptor's binding pocket, revealing key amino acid residues responsible for affinity and selectivity. nih.gov

Cell-Based Assays for Pathway Modulation

To understand the functional consequences of target engagement, cell-based assays are crucial. These assays can measure downstream effects such as changes in gene expression, protein phosphorylation, or cell proliferation. Analogs of this compound have been shown to modulate several critical cellular pathways.

One key area is the pyrimidine biosynthesis pathway itself. nih.gov Inhibitors of this pathway have been shown to not only possess direct antiviral properties by starving the virus of necessary nucleotides but also to trigger a cellular innate immune response. nih.gov For example, the inhibitor DD264 was found to enhance the expression of interferon-inducible antiviral genes, an effect that was dependent on cellular gene transcription and the IRF1 transcription factor. nih.gov This indicates that the antiviral activity is not solely due to pyrimidine deprivation but involves the induction of cellular defense mechanisms. nih.gov

In the context of cancer, pyrimidine derivatives have demonstrated potent antiproliferative activities in various cancer cell lines. mdpi.commdpi.com For example, a 2-substituted aniline pyrimidine derivative, acting as a dual Mer/c-Met inhibitor, showed significant antiproliferative effects against HepG2 (liver), MDA-MB-231 (breast), and HCT116 (colon) cancer cell lines. mdpi.com Mechanistic studies revealed that this compound induced dose-dependent apoptosis and inhibited cell migration in HCT116 cells. mdpi.com The activation of kinases like c-Met typically initiates downstream signaling cascades, including the MAPK, PI3K/AKT, and STAT pathways, which are strongly associated with tumorigenesis. mdpi.com Inhibition of these kinases by pyrimidine derivatives can thus effectively halt cancer progression. mdpi.commdpi.com

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-Activity Relationship (SAR) studies are essential for optimizing lead compounds into clinical candidates. By systematically modifying the chemical structure of this compound analogs and evaluating their biological activity, researchers can identify the key structural features required for potency and selectivity. nih.govresearchgate.net

Systematic Exploration of Substituent Effects on Biological Potency

For kinase inhibitors, a strategy of mixing and matching side chains at the 2- and 4-positions of the pyrimidine core, along with modifications at the 5-position, has been used to improve kinome-wide selectivity. acs.org It was found that incorporating a sulfonamide-bearing side chain at the 4-position resulted in compounds that inhibited the fewest number of kinases. acs.org At the 2-position, a substituted pyrazole, particularly with an ortho-methyl group, led to aminopyrimidines with the narrowest inhibition profiles. acs.org

In the context of anti-inflammatory activity, the effect of C-5 substitution in polysubstituted pyrimidines on the suppression of prostaglandin (B15479496) E₂ (PGE₂) generation has been examined. rsc.org SAR studies on pyrrolo[2,3-d]pyrimidine analogs indicated that the introduction of a 4-methoxyphenyl (B3050149) group at position-7 enhanced anti-inflammatory activity. rsc.org These studies highlight how systematic chemical modifications can transform a promiscuous scaffold into a selective inhibitor or enhance a desired biological activity.

Pharmacophore Mapping and Ligand Design Principles

Pharmacophore mapping is a computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific target. This model serves as a template for designing new, potent ligands.

This approach has been successfully applied to various pyrimidine derivatives. benthamdirect.com For instance, in the development of anticancer DNA inhibitors, pharmacophore mapping identified the DHHRR_1 hypothesis (two hydrogen bond donors, one hydrophobic, two aromatic rings) as the best-fitting model. benthamdirect.com This model, combined with Quantitative Structure-Activity Relationship (QSAR) studies, guided the generation of a new set of derivatives with high DNA binding capability. benthamdirect.com Similarly, structure-based pharmacophore mapping has been used to design novel pyrido[2,3-d]pyrimidine (B1209978) derivatives as inhibitors of human thymidylate synthase, an enzyme crucial for DNA synthesis. nih.gov

For diarylpyrimidines (DAPYs) acting as HIV-1 non-nucleoside reverse transcriptase inhibitors, docking results showed that a phenyl ring at the C₄-position was superior to cycloalkanes for activity, as the phenyl group could participate in π-π stacking interactions with aromatic residues in the binding site. nih.gov The combination of 3D-QSAR and pharmacophore models provided significant insights into the key structural features responsible for activity, enabling the design of novel analogs with potentially higher potency. nih.gov These computational tools are invaluable in rational drug design, allowing for the efficient exploration of chemical space and the prioritization of candidates for synthesis and biological evaluation.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Validation

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. For pyrimidine derivatives, QSAR analyses have been employed to elucidate the structural requirements for various therapeutic effects. These models use statistical methods to correlate physicochemical properties of molecules with their biological activities, thereby guiding the design of more potent and selective analogs. nih.govnih.gov

For instance, QSAR analyses conducted on cytokinin agonistic and antagonistic pyrido[2,3-d]pyrimidine derivatives revealed that the nature of the activity (whether agonistic or antagonistic) and its potency are significantly influenced by the steric features of the molecule. nih.gov Such studies help in creating dimensional maps of receptor sites, which can be used to design novel compounds with desired activities. nih.gov

In the context of anticancer activity, QSAR studies on a series of novel benzenesulfonamides incorporating a 1,3,5-triazine (B166579) moiety linked to a 4-chloro-5-methylphenyl group have been performed. nih.govmdpi.com Using multiple linear regression (MLR), statistically significant and predictive models were developed for their cytotoxic activity against various cancer cell lines. nih.govmdpi.com These models help identify key molecular descriptors—such as topological and conformational properties—that drive the cytotoxic effects, facilitating the rational design of new antitumor agents. mdpi.com Similarly, QSAR analyses of phenylurea substituted 2,4-diamino-pyrimidines as anti-malarial agents indicated that lipophilicity is a key driver for improved activity against Plasmodium falciparum. nih.gov

The general approach involves generating a series of analogs and evaluating their biological activity. The structural modifications and their impact on activity are then quantified. For example, in a series of anti-inflammatory pyrimidines, a three-dimensional QSAR (3D-QSAR) model was developed using the Comparative Molecular Field Analysis (CoMFA) method. This model identified key steric and electrostatic fields that influence the inhibitory activity, providing a roadmap for future synthesis. rsc.org

Table 1: Key Findings from QSAR Studies on Pyrimidine Analogs

| Compound Class | Biological Activity | Key QSAR Findings | Reference |

|---|---|---|---|

| Pyrido[2,3-d]pyrimidine derivatives | Cytokinin agonism/antagonism | Steric features of the molecule significantly affect the quality and extent of activity. | nih.gov |

| Benzenesulfonamide-triazine hybrids | Anticancer (cytotoxicity) | Topological and conformational descriptors are critical for cytotoxic activity against HCT-116, MCF-7, and HeLa cell lines. | nih.govmdpi.com |

| 2,4-Diamino-pyrimidine derivatives | Anti-malarial | Lipophilicity was identified as a key driver for improving anti-malarial potency. | nih.gov |

| Substituted Pyrimidines | Anti-inflammatory | 3D-QSAR (CoMFA) model highlighted essential steric and electrostatic fields for inhibitory activity. | rsc.org |

Proposed Biological Mechanisms of Action

Anti-inflammatory Pathways and Mediator Inhibition (e.g., prostaglandin E2, iNOS, TNF-α, NF-κB, interleukins)

Pyrimidine derivatives have demonstrated significant anti-inflammatory properties through various mechanisms, primarily involving the inhibition of key inflammatory mediators and pathways. nih.gov Several pyrimidine-based drugs, such as tofacitinib, are already in clinical use for their anti-inflammatory effects. rsc.org

One of the primary mechanisms is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is responsible for the production of prostaglandins (B1171923) like prostaglandin E2 (PGE2) at sites of inflammation. rsc.org Certain pyrimidine derivatives have shown high selectivity for COX-2 over the constitutive COX-1 isoform, which is advantageous for reducing gastrointestinal side effects associated with non-selective NSAIDs. nih.gov For example, specific pyrano[2,3-d]pyrimidine derivatives potently suppressed COX-2 activity with IC50 values as low as 0.04 µM. rsc.org

Furthermore, analogs of this compound have been investigated for their ability to suppress the production of nitric oxide (NO) and PGE2. rsc.org Structure-activity relationship (SAR) analysis has indicated that substitutions on the pyrimidine ring are crucial for this activity. For instance, replacing hydroxyl groups at the C-4 and C-6 positions with chlorine atoms significantly enhances inhibitory activity against NO and PGE2 production. rsc.org

The nuclear factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammation, controlling the expression of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukins. Some pyrimidine derivatives exert their anti-inflammatory effects by inhibiting the activation of NF-κB. rsc.org Molecular docking studies have suggested that these compounds can bind to key components of this pathway, thereby preventing the transcription of inflammatory genes. rsc.org

Antimicrobial Mechanisms (e.g., inhibition of essential bacterial/fungal processes)

The pyrimidine scaffold is a fundamental component of nucleic acids (cytosine, thymine, and uracil), making its analogs excellent candidates for interfering with essential microbial processes. niscpr.res.in The antimicrobial activity of pyrimidine derivatives often stems from their ability to inhibit enzymes crucial for bacterial or fungal survival.

For example, some pyrimidine derivatives function as dihydrofolate reductase (DHFR) inhibitors. nih.gov DHFR is a vital enzyme in the folic acid synthesis pathway, which is essential for the production of nucleotides and certain amino acids. By inhibiting this enzyme, these compounds disrupt DNA synthesis and repair in microbes, leading to a bacteriostatic or bactericidal effect. nih.gov

In the context of antitubercular activity, pyrimidine derivatives have been shown to target enzymes unique to Mycobacterium tuberculosis. One such target is the protein kinase B (PknB), a serine/threonine protein kinase essential for cell wall synthesis and cell division in mycobacteria. acs.org The central pyrimidine ring has been identified as a crucial moiety for these antitubercular activities. acs.org

The broad-spectrum antimicrobial activity of pyrimidine compounds has been demonstrated against various Gram-positive and Gram-negative bacteria, as well as fungal species. niscpr.res.innih.gov Their mechanism can also involve disrupting the integrity of the microbial cell membrane or inhibiting other essential metabolic pathways. nih.gov

Kinase Inhibition Profiles and Selectivity (e.g., Janus kinase 2)

Kinases are a large family of enzymes that play a critical role in cellular signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. Pyrimidine-based scaffolds have proven to be highly effective as kinase inhibitors. nih.govacs.org

A significant target for pyrimidine derivatives is the Janus kinase (JAK) family, particularly Janus kinase 2 (JAK2). nih.govacs.org Somatic mutations in JAK2 are associated with myeloproliferative neoplasms, making it a key therapeutic target. nih.govaacrjournals.org High-throughput screening has identified pyrazolo[1,5-a]pyrimidine (B1248293) and diaminopyrimidine scaffolds as potent inhibitors of JAK2. nih.govaacrjournals.org For example, Fedratinib, a diaminopyrimidine derivative, is an FDA-approved selective JAK2 inhibitor developed from a pyrimidine-based hit compound. aacrjournals.org These inhibitors typically bind to the ATP-binding site of the kinase domain, preventing the phosphorylation of downstream signaling proteins like STAT5. nih.govresearchgate.net

The selectivity of these inhibitors across the JAK family (JAK1, JAK2, JAK3, and TYK2) is a critical aspect of their development, as off-target inhibition can lead to unwanted side effects. researchgate.net Rational drug design and structure-based optimization have led to the discovery of compounds with high selectivity for JAK2 over other family members. nih.govresearchgate.net

Beyond JAK2, pyrimidine analogs have been developed as inhibitors for a wide range of other kinases, including epidermal growth factor receptor (EGFR) kinase, cyclin G associated kinase (GAK), and plasmodial kinases like PfGSK3 and PfPK6, highlighting the versatility of this scaffold in targeting different kinase families. nih.govresearchgate.netresearchgate.net

Table 2: Kinase Inhibition by Pyrimidine Analogs

| Kinase Target | Compound Scaffold | Reported Activity | Reference |

|---|---|---|---|

| Janus Kinase 2 (JAK2) | Pyrazolo[1,5-a]pyrimidine | Potent inhibition, with optimization leading to selective compounds. | nih.govacs.orgresearchgate.net |

| Janus Kinase 2 (JAK2) | Diaminopyrimidine (e.g., Fedratinib) | Selective JAK2 inhibitor with low-nanomolar potency. | aacrjournals.org |

| Epidermal Growth Factor Receptor (EGFR) | 6-aryl-furo[2,3-d]pyrimidin-4-amines | Potent inhibition with IC50 values in the nanomolar range. | researchgate.net |

| Plasmodial kinases (PfGSK3/PfPK6) | 2,4,5-Trisubstituted Pyrimidines | Dual inhibitors with nanomolar potency against malaria parasites. | nih.gov |

Other Investigated Biological Activities (e.g., antioxidant, antiviral, antitubercular)

In addition to the activities mentioned above, analogs of this compound have been explored for a range of other therapeutic applications.

Antioxidant Activity : Many pyrimidine derivatives exhibit significant antioxidant properties. ijpsonline.commdpi.com They can act as free radical scavengers, reducing oxidative stress which is implicated in numerous chronic diseases. ijpsonline.com Their mechanism often involves donating an electron to neutralize reactive oxygen species (ROS). ijpsonline.com Some derivatives have shown a strong ability to inhibit lipid peroxidation, protecting cell membranes from oxidative damage. mdpi.commdpi.com

Antiviral Activity : The structural similarity of pyrimidines to the natural nucleobases makes them prime candidates for antiviral drug development. nih.gov They can act as inhibitors of viral replication by targeting viral enzymes like reverse transcriptase or by being incorporated into the viral DNA or RNA, leading to chain termination. youtube.com Pyrimidine derivatives have shown efficacy against a wide range of viruses, including influenza virus, herpes viruses, human immunodeficiency virus (HIV), and coronaviruses. nih.govmdpi.comnih.govresearchgate.net

Antitubercular Activity : The emergence of drug-resistant strains of Mycobacterium tuberculosis has spurred the search for new antitubercular agents. nih.gov Pyrimidine derivatives have emerged as a promising class of compounds. acs.orgnih.gov Several pyrimidine-containing compounds have entered clinical trials for tuberculosis. nih.gov Their mechanisms often involve inhibiting essential mycobacterial enzymes, such as dihydrofolate reductase or protein kinases, which are vital for the pathogen's survival. nih.govacs.org For example, derivative 5a from one study exhibited potent activity against drug-resistant tuberculosis strains with a minimum inhibitory concentration (MIC) of 0.5–1.0 μg/mL by targeting the kinase PknB. acs.org

Computational and Theoretical Studies of 4 Chloro 6 Ethyl N Methylpyrimidin 2 Amine and Its Derivatives

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in elucidating the intrinsic properties of molecules. These calculations provide a detailed understanding of the electron distribution and its influence on the molecule's stability, reactivity, and spectroscopic signatures.

Electronic Structure Analysis

The electronic structure of a molecule is fundamental to its chemical behavior. Key parameters derived from electronic structure analysis include the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP).

HOMO-LUMO Energies: The energies of the HOMO and LUMO orbitals are crucial in determining a molecule's electronic properties and reactivity. The HOMO is the orbital from which an electron is most likely to be donated, and its energy level is related to the ionization potential. The LUMO is the orbital to which an electron is most likely to be accepted, and its energy level is related to the electron affinity. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.

For pyrimidine (B1678525) derivatives, the HOMO is typically localized on the electron-rich pyrimidine ring and the amino substituents, while the LUMO is often distributed over the electron-deficient regions of the ring, particularly the carbon atoms attached to electronegative atoms like chlorine. epstem.netresearchgate.net In the case of 4-Chloro-6-ethyl-N-methylpyrimidin-2-amine, the presence of the electron-donating ethyl and N-methylamino groups would be expected to raise the HOMO energy, making the molecule more susceptible to electrophilic attack. Conversely, the electron-withdrawing chloro group would lower the LUMO energy, increasing its susceptibility to nucleophilic attack.

Molecular Electrostatic Potential (MEP): The MEP is a visual representation of the charge distribution around a molecule and is a valuable tool for predicting its reactive sites for electrophilic and nucleophilic attack. mdpi.comias.ac.in The MEP map displays regions of negative potential (electron-rich) in red and regions of positive potential (electron-poor) in blue. For this compound, the nitrogen atoms of the pyrimidine ring and the amino group would exhibit negative MEP, indicating their potential to act as hydrogen bond acceptors or sites for electrophilic attack. researchgate.net The regions around the hydrogen atoms of the ethyl and methyl groups, as well as the area opposite the chlorine atom (a phenomenon known as a σ-hole), would show positive MEP, suggesting these are sites for nucleophilic interaction. rsc.org

A hypothetical representation of these electronic properties is provided in the table below, based on general principles and data from similar pyrimidine derivatives.

| Property | Predicted Value/Characteristic for this compound |

| HOMO Energy | Relatively high due to electron-donating groups (ethyl, N-methylamino) |

| LUMO Energy | Relatively low due to the electron-withdrawing chloro group |

| HOMO-LUMO Gap | Moderate, suggesting a balance of stability and reactivity |

| MEP Negative Regions | Located on the pyrimidine ring nitrogen atoms and the exocyclic amino group |

| MEP Positive Regions | Located on the hydrogen atoms and potentially a σ-hole on the chlorine atom |

Spectroscopic Property Predictions

Quantum chemical calculations can accurately predict various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predictions are invaluable for the structural elucidation of newly synthesized compounds.

NMR Spectroscopy: Theoretical calculations of NMR chemical shifts (δ) for ¹H and ¹³C nuclei can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) method. nih.gov The predicted chemical shifts for this compound would show characteristic signals for the ethyl group (a quartet and a triplet), the N-methyl group (a singlet), and the pyrimidine ring protons. The chemical shifts of the pyrimidine ring protons would be influenced by the positions of the substituents. For instance, the proton at the 5-position would likely appear as a singlet in a specific region of the ¹H NMR spectrum. semanticscholar.orgchemicalbook.com

IR Spectroscopy: The vibrational frequencies in an IR spectrum correspond to the different vibrational modes of a molecule. DFT calculations can predict these frequencies with a high degree of accuracy, aiding in the identification of functional groups. researchgate.net For this compound, the predicted IR spectrum would show characteristic peaks for N-H stretching (if a secondary amine is considered), C-H stretching of the ethyl and methyl groups, C=N and C=C stretching of the pyrimidine ring, and C-Cl stretching. nih.gov

A summary of expected spectroscopic data is presented below.

| Spectrum | Predicted Key Signals for this compound |

| ¹H NMR | Signals for ethyl protons (quartet and triplet), N-methyl protons (singlet), and a pyrimidine ring proton (singlet). |

| ¹³C NMR | Resonances for the carbons of the ethyl group, the N-methyl group, and the pyrimidine ring, with the carbon attached to chlorine being significantly deshielded. |

| IR | Vibrational bands for N-H, C-H (aliphatic and aromatic), C=N, C=C, and C-Cl bonds. |

Reaction Mechanism Predictions and Transition State Analysis

Computational chemistry is a powerful tool for investigating reaction mechanisms, allowing for the determination of reaction pathways and the characterization of transition states. For this compound, a key reaction of interest is nucleophilic aromatic substitution (SNAr) at the 4-position, where the chlorine atom is displaced by a nucleophile. researchgate.netrsc.org

By calculating the potential energy surface for the reaction, chemists can identify the minimum energy pathway and the structure of the transition state. wuxiapptec.com This analysis can predict the regioselectivity of reactions, for example, whether a nucleophile will preferentially attack the C4 or C6 position of the pyrimidine ring. The presence of the ethyl group at the 6-position would sterically and electronically influence the outcome of such reactions. Theoretical calculations can quantify these effects and predict the most likely product. organic-chemistry.orgbyjus.com

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are essential computational techniques used to predict how a small molecule, such as this compound, might interact with a biological target, typically a protein. These methods are at the forefront of computer-aided drug design.

Ligand-Protein Docking for Target Interaction Prediction

Molecular docking is a computational procedure that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.govremedypublications.com The process involves sampling a large number of possible conformations of the ligand within the binding site of the protein and scoring them based on their binding affinity. Pyrimidine derivatives are known to inhibit various protein kinases and other enzymes, making them attractive scaffolds for drug development. mdpi.comnih.govnih.gov

For this compound, docking studies could be performed against a variety of protein targets to predict its potential biological activity. The docking results would reveal the likely binding mode, including key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and the amino acid residues of the protein's active site. mdpi.com The 2-amino group, for example, is a common hydrogen bond donor in many kinase inhibitors.

The predicted binding affinity, often expressed as a docking score or binding energy, provides an estimate of the ligand's potency. A hypothetical docking summary is provided below.

| Parameter | Predicted Outcome for this compound |

| Binding Pose | The pyrimidine core would likely form key hydrogen bonds with the protein backbone, with the substituents exploring hydrophobic pockets. |

| Key Interactions | Hydrogen bonds from the 2-amino group, hydrophobic interactions from the ethyl group, and potential halogen bonding involving the chlorine atom. |

| Binding Affinity | Dependent on the specific protein target, but the substituent pattern suggests the potential for moderate to high affinity for certain kinases. |

Molecular Dynamics Simulations for Binding Stability and Conformational Changes

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. mdpi.com MD simulations can be used to assess the stability of a docked ligand-protein complex and to observe any conformational changes that may occur upon binding. researchgate.netnih.gov

By running an MD simulation of the this compound-protein complex, researchers can analyze the trajectory of the ligand within the binding site, calculate the binding free energy with greater accuracy, and identify stable interactions that persist over time. bau.edu.tr This information is crucial for validating docking results and for understanding the detailed mechanism of inhibition.

Virtual Screening Approaches for Novel Analog Discovery

Virtual screening is a computational methodology extensively used in drug discovery to search large libraries of small molecules and identify those structures that are most likely to be active against a specific biological target. For a scaffold such as this compound, these techniques are invaluable for rapidly exploring chemical space to discover novel and potent analogs. The primary approaches include ligand-based and structure-based methods.

Ligand-based virtual screening is employed when the three-dimensional structure of the biological target is unknown. These methods rely on the principle that molecules with similar structures or properties are likely to exhibit similar biological activities. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling are prominent. QSAR models establish a mathematical correlation between the chemical structures of a series of compounds and their biological activity. nih.govnih.gov For pyrimidine derivatives, descriptors related to lipophilicity, electronic properties, and molecular geometry have been shown to contribute significantly to their activity. nih.gov By developing a robust QSAR model from a set of known active and inactive pyrimidine analogs, the activity of new, unsynthesized derivatives can be predicted. tandfonline.com Pharmacophore modeling is another powerful ligand-based technique. A pharmacophore model defines the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups) necessary for biological activity. researchgate.netnih.gov This model can then be used as a 3D query to screen large compound databases, identifying diverse structures that match the required features. nih.govtandfonline.com

Structure-based virtual screening is applicable when the 3D structure of the target protein (e.g., a kinase or enzyme) is known. High-throughput virtual screening (HTVS) via molecular docking is a common approach. researchgate.net In this process, libraries of compounds are computationally docked into the binding site of the target protein. A scoring function then estimates the binding affinity of each compound, allowing for the ranking and selection of top candidates for further evaluation. nih.gov For pyrimidine derivatives, this method has been successfully used to identify potential inhibitors for targets like Janus kinase 3 (JAK3). nih.gov The process often involves filtering compounds based on drug-like properties before performing the more computationally intensive docking calculations to improve efficiency. tandfonline.com

Advanced Applications and Future Research Directions in Pyrimidine Chemistry

4-Chloro-6-ethyl-N-methylpyrimidin-2-amine as a Building Block in Organic Synthesis

The unique arrangement of substituents on this compound—a reactive chloro group, an ethyl moiety, and a methylamino group—makes it a highly valuable precursor in organic synthesis. The chlorine atom at the 4-position is particularly susceptible to nucleophilic aromatic substitution (SNAr), providing a straightforward entry to a wide range of 4-substituted pyrimidine (B1678525) derivatives. arkat-usa.orgrsc.org

The reactivity of the C4-chloro group is the primary driver for its use in constructing more complex molecular architectures. Nucleophilic substitution reactions allow for the introduction of various functional groups and the formation of new heterocyclic rings. For instance, reactions with binucleophiles such as hydrazine (B178648) or substituted amines can lead to the formation of fused pyrimidine systems like pyrazolo[3,4-d]pyrimidines or pyrido[2,3-d]pyrimidines. arkat-usa.orgnih.gov These fused systems are of significant interest due to their diverse biological activities. researchgate.net The general approach involves the displacement of the chloride by one nucleophilic center, followed by an intramolecular cyclization with another part of the molecule.

While specific research on this compound for functional materials is not extensively documented, the broader class of pyrimidine derivatives is increasingly being explored for such applications. The inherent fluorescence of some pyrimidine-based structures makes them ideal candidates for the development of chemical sensors and biological probes. rsc.orgrsc.org By attaching this pyrimidine core to fluorophores like BODIPY, researchers have created probes for tumor imaging and for monitoring biological processes such as mitophagy by detecting pH variations in mitochondria. frontiersin.orgnih.gov The derivatization of the pyrimidine ring allows for the fine-tuning of photophysical properties and the introduction of specific binding sites, enabling selective detection of analytes or cellular components. rsc.orgciac.jl.cn

Role as a Privileged Scaffold in Medicinal Chemistry Research

The 2-aminopyrimidine (B69317) unit is widely regarded as a privileged scaffold in medicinal chemistry. nih.gov This is due to its ability to form key hydrogen bond interactions with biological targets, such as protein kinases, making it a common feature in many clinically approved drugs. nih.govnih.gov The structure of this compound serves as a foundational template for generating libraries of compounds for drug discovery. The chloro group can be displaced by various amines or other nucleophiles to explore structure-activity relationships (SAR), while the N-methyl and ethyl groups can influence solubility, metabolic stability, and binding affinity. Derivatives of similar 2-aminopyrimidines have been investigated for a wide range of therapeutic applications, including as anticancer, anti-inflammatory, and antimicrobial agents. researchgate.netnih.gov

| Derived Scaffold | Therapeutic Area | Mechanism of Action (Example) | Reference |

|---|---|---|---|

| Pyrido[2,3-d]pyrimidines | Oncology, Inflammation | Kinase Inhibition | nih.gov |

| Thieno[2,3-d]pyrimidines | Oncology | Antiproliferative | researchgate.net |

| Imidazo[1,2-a]pyrimidines | Antimicrobial | Enzyme Inhibition | researchgate.net |

Potential Applications in Agrochemical Research

Pyrimidine derivatives are not only significant in medicine but also play a crucial role in agriculture. researchgate.net Numerous commercial herbicides, fungicides, and insecticides are based on the pyrimidine heterocycle. nih.govthepharmajournal.com Their mode of action often involves the inhibition of essential plant or fungal enzymes, such as acetohydroxyacid synthase (AHAS). researchgate.netnih.gov Phenylpyrimidine derivatives, for example, have been extensively studied for their herbicidal properties. thepharmajournal.com The structural features of this compound make it an attractive starting point for the synthesis of novel agrochemicals. By modifying the substituents on the ring, researchers can develop compounds with improved potency, selectivity, and environmental profiles. researchgate.nettandfonline.com

Emerging Methodologies in Pyrimidine Synthesis and Derivatization

Modern organic synthesis has provided powerful tools for the derivatization of chloropyrimidines. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, have become indispensable for forming carbon-carbon and carbon-nitrogen bonds, respectively. nih.govmdpi.com These methods allow for the introduction of a wide array of aryl, heteroaryl, and alkyl groups at the C4 position of this compound with high efficiency and functional group tolerance. chemrxiv.orgresearchgate.net Recent advancements focus on developing more sustainable and efficient protocols, including the use of greener solvents, lower catalyst loadings, and microwave-assisted synthesis to accelerate reaction times. nih.govresearchgate.net Furthermore, novel strategies for the selective C-H functionalization of the pyrimidine core are emerging, offering new pathways to derivatives that were previously difficult to access. nih.gov

| Reaction Type | Description | Key Reagents/Catalysts | Reference |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Forms a C-C bond by coupling the chloropyrimidine with a boronic acid or ester. | Palladium catalyst (e.g., Pd(PPh₃)₄), base (e.g., Na₂CO₃) | mdpi.commdpi.com |

| Buchwald-Hartwig Amination | Forms a C-N bond by coupling the chloropyrimidine with an amine. | Palladium catalyst, specialized phosphine (B1218219) ligands | nih.gov |

| Nucleophilic Aromatic Substitution (SNAr) | Displacement of the chloro group by a nucleophile (e.g., amines, alkoxides). | Nucleophile, often with a base or under thermal conditions | researchgate.netnih.gov |

| Microwave-Assisted Synthesis | Uses microwave irradiation to rapidly heat reactions, reducing reaction times. | Applicable to many reaction types | nih.gov |

Interdisciplinary Research Opportunities for Pyrimidine Derivatives

The versatility of pyrimidine derivatives, including those accessible from this compound, opens up numerous avenues for interdisciplinary research. In the field of chemical biology, pyrimidine-based molecules can be designed as specific inhibitors or probes to study enzyme function and cellular pathways. In materials science, the incorporation of pyrimidine units into polymers or organic frameworks could lead to novel materials with tailored electronic, optical, or self-assembly properties. The convergence of synthetic chemistry, biology, and materials science will continue to uncover new applications for this important class of heterocyclic compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.